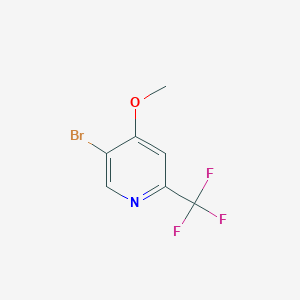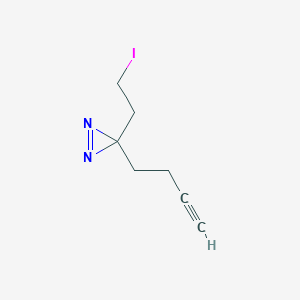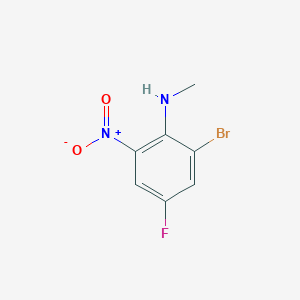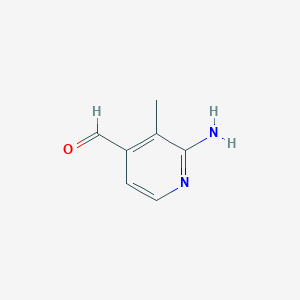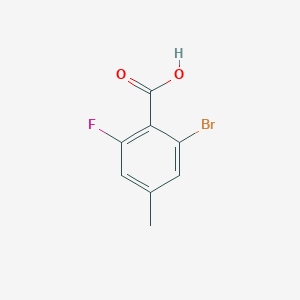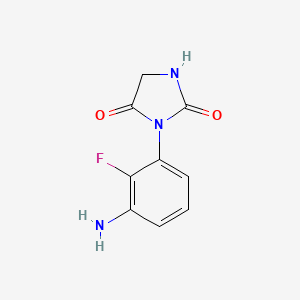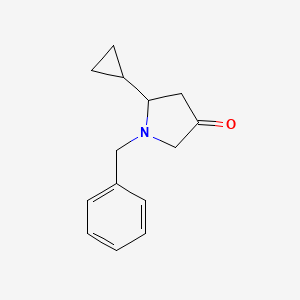
(2-Bromo-4-methylphenyl)methanesulfonamide
Descripción general
Descripción
(2-Bromo-4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H10BrNO2S It is a derivative of methanesulfonamide, where the phenyl ring is substituted with a bromine atom at the second position and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-methylphenyl)methanesulfonamide typically involves the reaction of 2-bromo-4-methylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with ammonia or an amine to form the sulfonamide.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic substitution: Products include substituted phenylmethanesulfonamides.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
Chemistry: (2-Bromo-4-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
(2-Bromo-4-methylphenyl)methanesulfonyl chloride: A precursor in the synthesis of (2-Bromo-4-methylphenyl)methanesulfonamide.
(2-Bromo-4-methylphenyl)amine: A related compound with similar structural features but different functional groups.
(2-Bromo-4-methylphenyl)methanol: Another related compound with a hydroxyl group instead of a sulfonamide group.
Uniqueness: this compound is unique due to its combination of a bromine atom and a sulfonamide group on the phenyl ring This combination imparts specific chemical and biological properties that are not found in other similar compounds
Propiedades
IUPAC Name |
(2-bromo-4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXKVBBIHNWECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride](/img/structure/B1381836.png)
![2-[4-(Propoxymethyl)cyclohexyl]acetic acid](/img/structure/B1381840.png)

![2-[4-(3-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B1381842.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1381847.png)
![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)
